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molecular formula C13H23NO4 B118127 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid CAS No. 154775-43-6

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid

Cat. No. B118127
M. Wt: 257.33 g/mol
InChI Key: XWZDPNBLQJCKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096524B2

Procedure details

To a solution of 4-(2-carboxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester (1.95 g; 7.58 mmol) in methanol (5 mL) is slowly added thionylchloride (0.99 g; 8.34 mmol) and the reaction mixture is stirred at room temperature for 30 minutes. All volatiles are then removed under high vacuum and the resulting residue triturated with diethyl ether, sucked to dryness and washed (diethyl ether) to afford the desired compound (1.49 g; 7.18 mmol).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][CH2:15][C:16]([OH:18])=[O:17])[CH2:10][CH2:9]1)=O)(C)(C)C.S(Cl)([Cl:21])=O.[CH3:23]O>>[ClH:21].[CH3:23][O:18][C:16](=[O:17])[CH2:15][CH2:14][CH:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1 |f:3.4|

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CCC(=O)O
Step Two
Name
Quantity
0.99 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
All volatiles are then removed under high vacuum
CUSTOM
Type
CUSTOM
Details
the resulting residue triturated with diethyl ether
WASH
Type
WASH
Details
washed (diethyl ether)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.COC(CCC1CCNCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.18 mmol
AMOUNT: MASS 1.49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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